2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is a piperidine derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety directly bonded to the piperidine ring. The oxalate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.C2H2O4/c1-2-6-14-11(3-1)10-4-5-12-13(9-10)16-8-7-15-12;3-1(4)2(5)6/h4-5,9,11,14H,1-3,6-8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNADEKIGGFGRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a base like lithium hydride (LiH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Research indicates that 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, particularly Bacillus subtilis and Escherichia coli . This antibacterial activity positions the compound as a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, which could lead to therapeutic applications in treating diseases where enzyme activity plays a crucial role .
Organic Synthesis Applications
Intermediate in Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in the preparation of diverse organic compounds .
Synthetic Routes
The synthesis typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with piperidine under controlled conditions using solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH). This method ensures high yields and purity of the product .
Material Science Applications
Development of New Materials
The compound's unique structural features make it a candidate for developing novel materials with specific properties. For example, its chemical stability and potential for functionalization can be exploited in creating advanced polymers or composites with tailored functionalities .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various compounds included this compound. The results demonstrated a notable reduction in bacterial growth at specific concentrations, indicating its potential use in pharmaceutical formulations aimed at combating bacterial infections .
Case Study 2: Synthesis of Derivatives
Research focusing on the synthesis of derivatives from this compound highlighted its versatility. Various substitution reactions were performed to create derivatives with enhanced biological activity or altered physical properties. These derivatives showed promise in preliminary biological assays .
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Linkages
(a) 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone
- Structure : The benzodioxin is linked to piperidine via a carbonyl group (C=O) instead of a direct bond.
- Properties: Molecular weight = 247.294 g/mol; CAS 215923-54-8. This structural difference may also alter receptor affinity .
(b) 2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
- Structure: Incorporates a 1,3,4-oxadiazole ring and a sulfanyl group, connected to a 4-methylpiperidine ethanone.
- Properties : The heterocyclic oxadiazole and sulfanyl groups enhance structural complexity, likely increasing metabolic stability but reducing solubility. Such modifications are common in antiviral or anticancer agents .
(c) 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid
- Structure : Features a sulfonyl (SO₂) bridge and a carboxylic acid group on the piperidine ring.
- Properties : The sulfonyl group increases acidity and hydrogen-bonding capacity, improving water solubility. The carboxylic acid may facilitate salt formation, enhancing bioavailability .
(a) 3',4'-(1",4"-Dioxino) Flavone Derivatives
- Activity : Compounds like 4f and 4g () exhibit antihepatotoxic activity via modulation of liver enzymes (SGOT, SGPT). The benzodioxin moiety here is fused with a flavone skeleton, differing from the piperidine-linked target compound. Hydroxy methyl substituents on the dioxane ring enhance activity, suggesting that the target compound may lack comparable efficacy unless similarly modified .
(b) 2-[4-(3-Chlorophenyl)piperazino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Structure : Combines a piperazine ring, chlorophenyl group, and acetamide linkage.
- Properties: Molecular weight = 387.86 g/mol (C20H22ClN3O3).
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is a chemical compound characterized by its unique structural features, combining a benzodioxin ring with a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It has shown effectiveness against various bacterial strains, notably Bacillus subtilis and Escherichia coli. The mode of action appears to involve interference with bacterial cell wall synthesis and function, leading to cell lysis and death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
These findings suggest that the compound may serve as a viable candidate for developing new antibacterial agents.
The detailed mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may disrupt the integrity of bacterial membranes and inhibit essential enzymatic processes within the bacteria. This disruption can lead to increased permeability and eventual cell death.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with piperidine. The reaction is generally conducted in solvents like N,N-dimethylformamide (DMF) with bases such as lithium hydride (LiH) to facilitate product formation.
Industrial Production Methods
In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency. Purification techniques such as recrystallization and chromatography are also utilized to obtain high-purity products.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antibacterial Efficacy : A recent study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for antibiotic development .
- Mechanistic Insights : Another research effort focused on elucidating the molecular interactions between this compound and bacterial targets. Using molecular docking studies, researchers identified key binding sites that could explain its antibacterial efficacy .
- Comparative Analysis : A comparative study evaluated the antibacterial activity of this compound against other known antibacterial agents. The results indicated that while it is not the most potent agent available, its unique structure provides a valuable scaffold for further modifications aimed at enhancing activity .
Q & A
Q. How to address batch-to-batch variability in preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
